molecular formula C8H6O2S4 B3064558 1,3-Dithiolo[4,5-b][1,4]dioxin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro- CAS No. 128346-58-7

1,3-Dithiolo[4,5-b][1,4]dioxin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-

Cat. No.: B3064558
CAS No.: 128346-58-7
M. Wt: 262.4 g/mol
InChI Key: YBLZPGPLSLJBLR-UHFFFAOYSA-N
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Description

1,3-Dithiolo[4,5-b][1,4]dioxin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro- is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields, including chemistry, biology, and materials science. This compound features a fused ring system containing sulfur and oxygen atoms, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dithiolo[4,5-b][1,4]dioxin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro- typically involves the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include mild temperatures and the use of solvents such as petroleum ether or dioxane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dithiolo[4,5-b][1,4]dioxin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro- is unique due to its specific arrangement of sulfur and oxygen atoms within the fused ring system, which imparts distinct electronic and chemical properties

Properties

IUPAC Name

2-(1,3-dithiol-2-ylidene)-5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dioxine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2S4/c1-2-10-6-5(9-1)13-8(14-6)7-11-3-4-12-7/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLZPGPLSLJBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)SC(=C3SC=CS3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471433
Record name 2-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128346-58-7
Record name 2-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dithiolo[4,5-b][1,4]dioxin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-
Reactant of Route 2
1,3-Dithiolo[4,5-b][1,4]dioxin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-
Reactant of Route 3
1,3-Dithiolo[4,5-b][1,4]dioxin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-
Reactant of Route 4
1,3-Dithiolo[4,5-b][1,4]dioxin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-
Reactant of Route 5
1,3-Dithiolo[4,5-b][1,4]dioxin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-
Reactant of Route 6
1,3-Dithiolo[4,5-b][1,4]dioxin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-

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